4-Methoxycarbonylphenyl isothiocyanate

Descripción general

Descripción

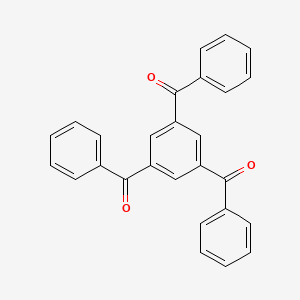

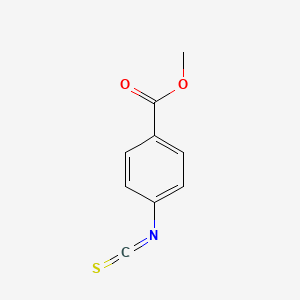

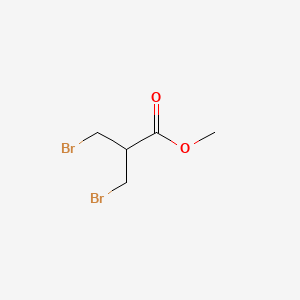

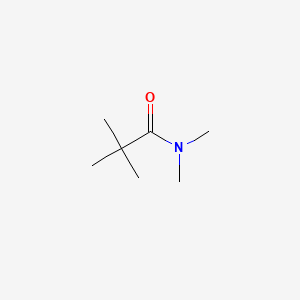

4-Methoxycarbonylphenyl isothiocyanate, also known as methyl 4-isothiocyanatobenzoate, is an organic compound with the molecular formula C₉H₇NO₂S and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with a methoxycarbonyl group (-COOCH₃) at the para position. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

4-Methoxycarbonylphenyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the labeling of biomolecules for detection and analysis in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

. The primary targets of this compound are not explicitly mentioned in the available literature. . .

Mode of Action

Isothiocyanates, in general, are known to inhibit Akt activation in a dose-dependent manner . This inhibition can lead to decreased cell survival and growth .

Biochemical Pathways

Given the known action of isothiocyanates on the akt pathway , it is plausible that this compound could affect pathways related to cell survival and growth.

Result of Action

Based on the known effects of isothiocyanates, it is possible that this compound could lead to decreased cell survival and growth through its action on the Akt pathway .

Action Environment

It is known that the compound is a white to yellow powder with a strong odor . It is recommended to be stored in a refrigerated environment due to its lachrymator, toxic, and corrosive properties .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Methoxycarbonylphenyl isothiocyanate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it interacts with cysteine residues in proteins, leading to the formation of thiourea derivatives . This interaction can modulate the activity of enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . Additionally, this compound can induce the expression of phase II detoxification enzymes, enhancing the cell’s ability to counteract oxidative stress .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . By doing so, it can reduce the expression of pro-inflammatory genes and promote apoptosis in cancer cells . Furthermore, this compound can alter the cell cycle by down-regulating cyclin-dependent kinases, leading to cell cycle arrest in the G2/M phase .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active sites of enzymes, such as cytochrome P450, inhibiting their catalytic activity . Additionally, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and detoxification genes . These molecular interactions contribute to the compound’s ability to modulate cellular responses to oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of detoxification pathways and inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the expression of detoxification enzymes and reduce oxidative stress . At high doses, it can exhibit toxic effects, such as inducing apoptosis and causing tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mercapturic acid pathway. In this pathway, the compound is conjugated with glutathione, followed by enzymatic degradation and N-acetylation . This process leads to the formation of mercapturic acid derivatives, which are excreted from the body . The interaction with glutathione and related enzymes plays a crucial role in the compound’s detoxification and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . For example, its interaction with nuclear proteins can enhance its ability to modulate gene expression and cellular responses to stress . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Methoxycarbonylphenyl isothiocyanate can be synthesized through several methods, primarily involving the reaction of primary amines with thiophosgene or other sulfur-containing reagents. One common method involves the reaction of 4-aminobenzoic acid methyl ester with thiophosgene under controlled conditions to yield the desired isothiocyanate . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as column chromatography, to achieve high purity levels. The use of sustainable solvents and catalysts is increasingly being explored to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxycarbonylphenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.

Catalysts: Lewis acids or bases may be used to enhance the reaction rates and selectivity.

Major Products Formed

Thiourea Derivatives: Formed through nucleophilic substitution reactions.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

Comparación Con Compuestos Similares

Similar Compounds

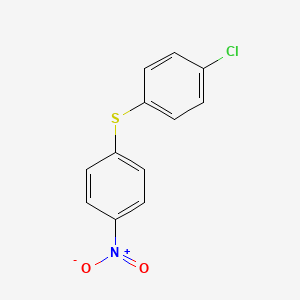

Phenyl isothiocyanate: Lacks the methoxycarbonyl group, making it less polar and less reactive towards certain nucleophiles.

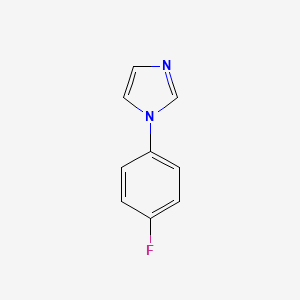

4-Fluorophenyl isothiocyanate: Contains a fluorine atom instead of the methoxycarbonyl group, resulting in different electronic properties and reactivity.

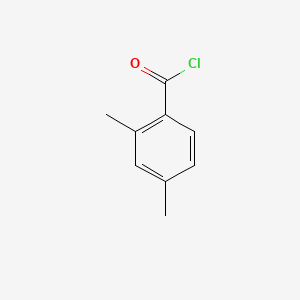

4-Methylphenyl isothiocyanate: Has a methyl group instead of the methoxycarbonyl group, affecting its solubility and reactivity .

Uniqueness

4-Methoxycarbonylphenyl isothiocyanate is unique due to the presence of the methoxycarbonyl group, which enhances its solubility in organic solvents and increases its reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations .

Propiedades

IUPAC Name |

methyl 4-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-2-4-8(5-3-7)10-6-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZODHILGBTPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190094 | |

| Record name | 4-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3662-78-0 | |

| Record name | 4-Methoxycarbonylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003662780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-isothiocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)